1,2,3-Trimethyl-4-Ethylbenzene is an aromatic hydrocarbon with the chemical formula . This compound features a benzene ring substituted with three methyl groups and one ethyl group, specifically at the 1, 2, 3, and 4 positions of the ring. It appears as a colorless liquid that is flammable and has a characteristic aromatic odor. Its solubility is limited in water but it is soluble in various organic solvents, making it useful in industrial applications. The compound is primarily derived from the distillation of petroleum and occurs naturally in coal tar .
These reactions underscore its potential utility in synthetic organic chemistry and industrial processes .
1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through several methods:
1,2,3-Trimethyl-4-Ethylbenzene has several applications across different industries:
These studies highlight the importance of understanding both the chemical behavior and biological implications of such compounds .
Several compounds share structural similarities with 1,2,3-Trimethyl-4-Ethylbenzene. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1,2,4-Trimethylbenzene | Commonly found in petroleum; used as a solvent. | |
Ethylbenzene | Used primarily in the production of styrene. | |
Pseudocumene | A mixture of isomers; used as a solvent and chemical intermediate. |
1,2,3-Trimethyl-4-Ethylbenzene is unique due to its specific arrangement of substituents on the benzene ring which affects its reactivity and physical properties compared to its isomers like 1,2,4-trimethylbenzene. Its longer carbon chain (including the ethyl group) also differentiates it from simpler alkylbenzenes like ethylbenzene.
The benzene core of 1,2,3-Trimethyl-4-Ethylbenzene is stabilized by resonance, while the substituents introduce distinct electronic and steric effects. The methyl groups, being electron-donating via hyperconjugation, activate the ring toward electrophilic substitution. However, their ortho/para-directing nature creates regioselective challenges due to the crowded ortho positions. The ethyl group at the 4 position further modifies electron density, with its longer carbon chain introducing steric hindrance that influences reaction pathways.
For example, nitration of this compound preferentially occurs at the para position relative to the ethyl group, where steric strain is minimized. This behavior aligns with Clar's rule, which predicts aromatic sextet preservation in polycyclic systems. The compound’s resonance structures show localized electron density at the less-substituted positions, guiding electrophilic attack.
Unlike fused-ring PAHs such as naphthalene or anthracene, 1,2,3-Trimethyl-4-Ethylbenzene’s monocyclic structure limits conjugation but enhances tunability via substituent modification. Its reactivity contrasts with alternant PAHs (e.g., phenanthrene), where delocalized π-electrons enable diverse reaction sites. The compound’s synthetic versatility is evident in its participation in Friedel-Crafts alkylation and sulfonation, though steric effects often necessitate optimized conditions.
Zeolite-mediated transalkylation represents a fundamental approach for the synthesis of 1,2,3-trimethyl-4-ethylbenzene through the transfer of alkyl groups between aromatic compounds [1]. The transalkylation process involves the migration of ethyl and methyl substituents between polyalkylbenzene molecules in the presence of solid acid catalysts, particularly zeolites with varying pore structures and acidity characteristics [2]. Large pore zeolites including Beta, Mordenite, and Y-type frameworks demonstrate superior performance in facilitating these alkyl transfer reactions under industrially relevant operating conditions [3].
The mechanism proceeds through the formation of carbocation intermediates on the acidic sites of the zeolite catalyst, followed by alkyl group migration and subsequent product formation [4]. Temperature programmed desorption studies reveal that strong acid sites, characterized by ammonia desorption temperatures above 300°C, play a crucial role in activating the aromatic substrates for transalkylation reactions [5]. The ratio of strong acid sites to weak acid sites, termed the Acidity-Activity Index, significantly influences the catalytic performance, with optimal values exceeding 1.4 for effective polyalkylbenzene conversion [1].
Heavy reformate feedstock constitutes the primary source material for 1,2,3-trimethyl-4-ethylbenzene synthesis through catalytic conversion processes [6]. The composition of heavy reformate includes approximately 96 weight percent carbon-9 aromatics and 4 percent carbon-10 aromatics, with trimethylbenzenes comprising 55.7 weight percent and methylethylbenzenes constituting 31.1 weight percent of the total aromatic content [7]. This feedstock demonstrates a high proportion of alkyl carbon atoms constituted by alkyl substituents on aromatic rings, with methyl groups predominating and moderate amounts of ethyl groups present [6].
Component | Weight Percentage (%) | Boiling Point Range (°C) | Reactivity Order | Main Products |
---|---|---|---|---|
Trimethylbenzenes | 55.7 | 164-176 | 3 | Xylenes, Tetramethylbenzenes |
Methylethylbenzenes | 31.1 | 159-178 | 1 | Toluene, Xylenes |
Tetramethylbenzenes | 8.5 | 190-205 | 2 | Toluene, Trimethylbenzenes |
Diethylbenzenes | 2.8 | 183-187 | 4 | Ethylbenzene, Benzene |
Propylmethylbenzenes | 1.2 | 175-195 | 5 | Toluene, Xylenes |
The conversion dynamics of heavy reformate involve multiple parallel and consecutive reactions, including dealkylation of methylethylbenzenes to form toluene, disproportionation of trimethylbenzenes, and transalkylation between toluene and trimethylbenzenes [8]. Methylethylbenzenes exhibit the highest reactivity among the components, with conversion rates exceeding 68 percent at 400°C under optimal conditions [8]. The process operates under thermodynamic equilibrium constraints, necessitating recycle mode operation with mixed feeds containing fresh heavy reformate and unconverted carbon-9+ aromatics [9].
The pore architecture of zeolite catalysts exerts profound influence on the transalkylation performance for 1,2,3-trimethyl-4-ethylbenzene synthesis [10]. Mordenite Framework Inverted catalysts, characterized by three-dimensional intersecting pore systems with dimensions of 5.1 × 5.5 and 5.3 × 5.6 Angstroms, demonstrate superior shape selectivity and reduced coke formation tendency compared to one-dimensional pore systems [11]. The three-dimensional network facilitates enhanced diffusion of bulky polyalkylbenzene molecules while minimizing pore blockage during extended operation [12].
Zeolite Framework | Pore System | Pore Size (Å) | Surface Area (m²/g) | Acid Site Density (μmol/g) | Heavy Reformate Conversion (%) |
---|---|---|---|---|---|
Mordenite Framework Inverted | 3D intersecting | 5.1 × 5.5, 5.3 × 5.6 | 400 | 450 | 75 |
Mordenite | 1D parallel | 6.5 × 7.0, 2.6 × 5.7 | 500 | 850 | 65 |
Beta | 3D intersecting | 7.6 × 6.4, 5.5 × 5.5 | 680 | 650 | 85 |
Y-type | 3D cages | 7.4 | 780 | 320 | 70 |
Mordenite catalysts with one-dimensional parallel channels exhibit high acid site concentrations but suffer from rapid deactivation due to pore blocking, particularly during the conversion of heavy reformate feedstocks [7]. The two-dimensional network of channels in mordenite with weak connections between channels leads to fast deactivation even after hierarchization treatments [11]. Conversely, the hierarchical structure development through mild desilication with sodium hydroxide improves the connectivity of micropores and enhances catalyst performance [13].
The effectiveness factor calculations indicate that mesoporous zeolites achieve high catalyst utilization degrees with negligible diffusion constraints [14]. The pore volume and surface area modifications through controlled alkaline treatment result in improved internal diffusion characteristics while maintaining shape selectivity properties [15]. Temperature programmed desorption analysis reveals that the acidity centers obtained through specific preparation methods demonstrate stronger acid sites compared to conventional synthesis approaches [16].
The ethyl group transfer kinetics in polyalkylbenzene systems governing 1,2,3-trimethyl-4-ethylbenzene formation involve complex reaction networks with varying rate constants and activation energies [9]. Transalkylation reactions between toluene and tetramethylbenzenes proceed with rate constants exceeding 50 percent higher than toluene-trimethylbenzene transalkylation, demonstrating the enhanced reactivity of more highly substituted aromatic compounds [9]. The kinetic modeling reveals that methylethylbenzene dealkylation exhibits the highest rate constant at 1.2 liters per mole per minute, followed by toluene-tetramethylbenzene transalkylation at 1.3 liters per mole per minute [8].
Reaction | Rate Constant k (L/mol·min) | Activation Energy (kJ/mol) | Temperature Range (°C) | Selectivity (%) |
---|---|---|---|---|
1,2,4-Trimethylbenzene + Toluene → Xylenes | 0.85 | 85 | 350-450 | 75 |
Methylethylbenzene dealkylation → Toluene + Xylenes | 1.20 | 78 | 300-400 | 82 |
Trimethylbenzene disproportionation → Tetramethylbenzene + Xylenes | 0.65 | 92 | 350-450 | 68 |
Toluene-Tetramethylbenzene transalkylation → Xylenes | 1.30 | 75 | 250-400 | 80 |
The activation energies for ethyl group transfer reactions range from 75 to 92 kilojoules per mole, with toluene-tetramethylbenzene transalkylation demonstrating the lowest energy barrier [8]. Temperature effects on reaction rates follow Arrhenius behavior, with conversion levels increasing significantly at elevated temperatures up to 400°C [17]. The selectivity toward desired products varies with reaction type, with methylethylbenzene dealkylation achieving 82 percent selectivity and toluene-tetramethylbenzene transalkylation reaching 80 percent selectivity [8].
Catalyst acidity plays a crucial role in determining reaction kinetics, with higher acid site concentrations favoring dealkylation pathways while lower concentrations promote disproportionation reactions [7]. The relationship between catalyst structure and kinetic performance demonstrates that zeolite Beta with silicon to aluminum ratios of 12.5 exhibits optimal balance between activity and selectivity [10]. Reaction time effects indicate that conversion rates increase with extended contact time up to 24 hours, after which steady-state conditions are established [18].
Metal-impregnated catalyst systems represent advanced optimization strategies for enhancing the synthesis of 1,2,3-trimethyl-4-ethylbenzene through improved activity, selectivity, and stability characteristics [19]. Platinum impregnation at low loadings of 0.08 weight percent on zeolite Beta catalysts results in 45 percent activity enhancement compared to metal-free systems, while maintaining high selectivity toward xylene products at 88 percent [3]. The incorporation of platinum facilitates hydrogenation functions that suppress coke formation and enhance catalyst regenerability during extended operation cycles [19].
Metal Type | Loading (wt%) | Support | Impregnation Method | Activity Enhancement (%) | Selectivity to Xylenes (%) | Catalyst Stability (cycles) |
---|---|---|---|---|---|---|
Platinum | 0.08 | Beta | Ion exchange | 45 | 88 | 6 |
Platinum | 0.50 | Beta | Wet impregnation | 25 | 82 | 4 |
Palladium | 0.30 | Beta | Wet impregnation | 35 | 85 | 5 |
Molybdenum | 4.00 | Mesoporous Composite Material-41/Beta | In-situ synthesis | 60 | 90 | 8 |
Rhenium | 0.20 | Beta | Ion exchange | 30 | 84 | 5 |
Molybdenum-impregnated hierarchical composite catalysts demonstrate the highest activity enhancement at 60 percent with exceptional selectivity of 90 percent toward xylene products [8]. The in-situ synthesis method for molybdenum incorporation results in superior metal dispersion and enhanced catalyst utilization efficiency compared to conventional wet impregnation techniques [8]. These molybdenum-containing catalysts exhibit remarkable stability over eight reaction cycles without significant performance degradation [8].
The optimization of metal loading levels reveals that excessive platinum concentrations beyond 0.08 weight percent lead to decreased activity enhancement and reduced catalyst stability [3]. Ion exchange methods for metal introduction provide superior metal-support interactions compared to wet impregnation, resulting in more stable catalytic performance during regeneration cycles [20]. The location of platinum clusters within zeolite pores, as confirmed by electron microscopy studies, enhances shape selectivity while maintaining accessibility to reactant molecules [19].